molecular formula C22H24N4O4S B2707295 4-(dimethylsulfamoyl)-N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]benzamide CAS No. 1021050-65-6

4-(dimethylsulfamoyl)-N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]benzamide

Cat. No.: B2707295
CAS No.: 1021050-65-6
M. Wt: 440.52
InChI Key: QSXGYMQFZYJYQR-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]benzamide is a high-quality small molecule screening compound intended for research applications. This benzamide derivative features a dimethylsulfamoyl group and an ethoxypyridazine moiety, a structural combination found in compounds investigated for various biological activities. As a supplier, we provide this compound to pharmaceutical, biotechnology, and academic research institutions for in-vitro and cell-based analysis within early-stage drug discovery programs. The precise mechanism of action and molecular targets are compound-specific and require validation by the researching entity. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All necessary product documentation, including handling and safety information, is provided to ensure responsible use in a controlled laboratory environment. Researchers are encouraged to contact us for specific technical data, including certificates of analysis and available bulk quantities.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-5-30-21-13-12-19(24-25-21)17-7-6-15(2)20(14-17)23-22(27)16-8-10-18(11-9-16)31(28,29)26(3)4/h6-14H,5H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXGYMQFZYJYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=C(C=C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar benzamide derivatives have been found to inhibit succinate dehydrogenase (sdh), a key enzyme in the citric acid cycle and the electron transport chain.

Mode of Action

It’s suggested that similar compounds interact with their targets through hydrogen bonds and π-π interactions. These interactions could potentially inhibit the activity of the target enzyme, affecting its normal function.

Biochemical Pathways

If the compound inhibits sdh as other benzamide derivatives do, it would affect the citric acid cycle and the electron transport chain, potentially disrupting energy production in cells.

Biological Activity

4-(Dimethylsulfamoyl)-N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]benzamide is a synthetic compound with a molecular formula of C22H24N4O4S. Its structure features a dimethylsulfamoyl group and a pyridazine moiety, which are known to influence its biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H24N4O4S
  • Molecular Weight : 440.52 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, analogs of benzamide derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound could potentially inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cancer progression. For example, it has been observed that related compounds can inhibit tyrosinase activity, which is crucial for melanin production and has implications in hyperpigmentation disorders . The inhibition of such enzymes may also relate to its potential use in dermatological applications.

Antioxidant Properties

Antioxidant activity is another critical aspect of the biological profile of this compound. Research has shown that certain benzamide derivatives possess the ability to scavenge free radicals, thus protecting cells from oxidative stress . This property could contribute to the compound's overall therapeutic potential.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Pathways : By targeting specific enzymes like tyrosinase, the compound may disrupt critical metabolic pathways in cancer cells.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells, which could be a vital mechanism for its antitumor effects.
  • Antioxidant Mechanism : The ability to neutralize reactive oxygen species (ROS) may help mitigate cellular damage and promote cell survival under stress conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Cytotoxicity Studies : In vitro tests on cell lines such as B16F10 revealed that certain analogs exhibited potent cytotoxicity without significant toxicity at lower concentrations .
  • Tyrosinase Inhibition : Compounds structurally related to this compound demonstrated strong inhibition against mushroom tyrosinase, indicating potential applications in treating skin disorders related to pigmentation .
  • Antioxidant Efficacy : Analogous studies highlighted the ability of related compounds to scavenge DPPH radicals effectively, underscoring their potential as antioxidant agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name/ID Core Structure Key Substituents Heterocyclic Moieties Potential Implications
Target Compound Benzamide 4-(Dimethylsulfamoyl), 5-(6-ethoxypyridazin-3-yl) Pyridazine Enhanced solubility (dimethylsulfamoyl), modulated electron distribution (ethoxy-pyridazine).
LMM5 Benzamide 4-[Benzyl(methyl)sulfamoyl], 5-[(4-methoxyphenyl)methyl] 1,3,4-Oxadiazole Bulkier sulfamoyl group may reduce solubility; methoxyphenyl enhances lipophilicity. Antifungal activity reported.
LMM11 Benzamide 4-[Cyclohexyl(ethyl)sulfamoyl], 5-(furan-2-yl) 1,3,4-Oxadiazole Cyclohexyl group increases steric hindrance; furan improves π-π stacking. Lower solubility inferred.
Sulfentrazone Benzamide N-(2,4-dichloro-5-(triazolyl)phenyl)methanesulfonamide 1,2,4-Triazole Sulfonamide and triazole enhance herbicidal activity. Chlorine substituents increase stability.
Diflufenican Benzamide N-(2,4-difluorophenyl)-2-(trifluoromethylphenoxy)pyridinecarboxamide Pyridine Fluorinated groups enhance lipid permeability; pyridine aids target binding (herbicide).
N-[1,3-Benzothiazol-2-yl] Benzamide Ethyl(phenyl)sulfamoyl, thienopyrimidine Benzothiazole, Thienopyrimidine Sulfamoyl and fused heterocycles suggest kinase inhibition potential.

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